An In-depth Technical Guide to tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate
An In-depth Technical Guide to tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
Tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a strategically designed bifunctional organic molecule that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure is characterized by three key components: a strained four-membered azetidine ring, a bulky N-benzhydryl group, and a Boc-protected primary amine. This unique combination of features makes it a highly sought-after building block for researchers and scientists in drug discovery and development.
The azetidine motif is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates.[1] Its three-dimensional, sp³-rich character can lead to improved solubility, metabolic stability, and conformational rigidity, which are often desirable attributes for potent and selective bioactive molecules.[1] The N-benzhydryl group, a common pharmacophore in its own right, is found in numerous antihistaminic and anticholinergic drugs, and its presence can significantly influence the biological activity of a molecule.[2] Finally, the tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for controlled, sequential chemical transformations, a cornerstone of modern multi-step organic synthesis.[3]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is presented in the table below. These properties are essential for understanding the molecule's behavior in various chemical environments and for designing appropriate experimental conditions.
| Property | Value | Source |
| CAS Number | 91189-19-4 | [4] |
| Molecular Formula | C₂₂H₂₈N₂O₂ | [4] |
| Molecular Weight | 352.47 g/mol | [4] |
| XLogP3 | 4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 6 | [5] |
| Topological Polar Surface Area | 41.6 Ų | [5] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Reactivity: A Modular Approach
The synthesis of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is not extensively detailed in publicly available literature, suggesting its primary role as a specialized building block. However, a plausible and efficient synthetic route can be logically deduced from established methodologies for the preparation of N-benzhydrylazetidines and the protection of amines.
A likely precursor for this molecule is 1-benzhydrylazetidin-3-ol, which can be synthesized from benzhydrylamine and epichlorohydrin.[6][7] The subsequent steps would involve the conversion of the hydroxyl group to a leaving group, followed by displacement with a cyanide or azide, reduction to the primary amine, and finally, Boc-protection. A more direct approach could involve the reductive amination of 1-benzhydrylazetidin-3-one with ammonia followed by Boc-protection, or the direct alkylation of a suitable 3-(aminomethyl)azetidine derivative.
The reactivity of this molecule is dominated by the Boc-protected amine. The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free primary amine. This unmasked amine is then available for a plethora of subsequent chemical transformations, including but not limited to:
-
Amide bond formation: Coupling with carboxylic acids or acyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
The bulky N-benzhydryl group generally renders the azetidine nitrogen sterically hindered and less nucleophilic, thus minimizing its participation in side reactions.
Caption: Proposed synthetic pathway for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate.
Application in Drug Discovery: A Scaffold for Innovation
The primary application of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate lies in its role as a versatile scaffold in drug discovery programs. The strategic placement of the reactive handle (the protected amine) on the azetidine ring allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).
Researchers can utilize this building block to introduce the N-benzhydrylazetidine moiety into a lead compound, potentially enhancing its pharmacological profile. The general workflow for its application in a drug discovery context is outlined below.
Caption: Conceptual workflow for the utilization of the title compound in drug discovery.
The carbamate functional group itself is a common structural motif in a wide array of approved drugs, acting as a stable amide isostere that can improve pharmacokinetic properties.[8] The incorporation of the N-benzhydrylazetidine core through this building block can be a key step in the development of novel therapeutics for a range of diseases, including those affecting the central nervous system, inflammatory conditions, and infectious diseases.[1][9]
Experimental Protocols: A Practical Guide
The following protocols are provided as a self-validating system for the common transformations involving tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate.
Protocol 1: Boc Deprotection to Yield (1-Benzhydrylazetidin-3-yl)methanamine
This protocol describes the standard procedure for the removal of the Boc protecting group to generate the free primary amine.
-
Dissolution: Dissolve tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The pH of the aqueous layer should be basic. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-benzhydrylazetidin-3-yl)methanamine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol outlines a general procedure for the formation of an amide bond using the deprotected amine from Protocol 1.
-
Amine Preparation: Start with the crude or purified (1-benzhydrylazetidin-3-yl)methanamine (1.0 eq.) from the previous step.
-
Reagent Dissolution: In a separate flask, dissolve the desired carboxylic acid (1.1 eq.), a peptide coupling reagent such as HATU (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Coupling Reaction: Add the solution of the amine to the stirred solution of the activated carboxylic acid at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl (if tolerated by the product), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Spectroscopic Characterization
While specific spectral data is not widely published, the structure of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate allows for the prediction of its key spectroscopic features:
-
¹H NMR: The spectrum would be characterized by signals for the aromatic protons of the two phenyl rings on the benzhydryl group (typically in the 7.2-7.5 ppm range). A singlet corresponding to the nine equivalent protons of the tert-butyl group would be prominent around 1.4 ppm. The protons of the azetidine ring and the methyl group attached to it would appear in the aliphatic region (2-4 ppm). The NH proton of the carbamate would likely be a broad singlet.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the carbamate (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The aromatic carbons would appear in the 125-145 ppm region.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate would be expected around 1680-1700 cm⁻¹. An N-H stretching vibration would be observed around 3300-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]+ or, more likely, a protonated molecular ion peak [M+H]+ in ESI+. Fragmentation would likely involve the loss of the tert-butyl group or the entire Boc group.
Safety and Handling
According to supplier safety data, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
Tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a sophisticated and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring, a biologically relevant benzhydryl moiety, and a versatile Boc-protected amine handle provides a powerful tool for the synthesis of novel and complex molecules. The insights and protocols provided in this guide are intended to empower researchers to effectively leverage the chemical properties of this compound in their pursuit of innovative therapeutics.
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PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]
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ResearchGate. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-10. Retrieved from [Link]
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